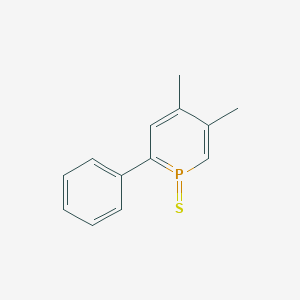
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is an organophosphorus compound characterized by the presence of a phosphinine ring with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione typically involves the reaction of 4,5-dimethyl-2-phenylphosphinine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The process may involve the use of solvents such as dichloromethane or toluene and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions include phosphine oxides, thiols, and substituted phosphinines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound’s aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-2-phenylphosphinine: Lacks the thione group but shares the phosphinine ring structure.
2-Phenyl-1lambda~5~-phosphinine-1-thione: Similar structure but without the dimethyl groups.
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-oxide: Contains an oxide group instead of a thione group.
Uniqueness
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is unique due to the presence of both the dimethyl groups and the thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
91575-16-5 |
|---|---|
Fórmula molecular |
C13H13PS |
Peso molecular |
232.28 g/mol |
InChI |
InChI=1S/C13H13PS/c1-10-8-13(14(15)9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
HXDAIGIUSXYXSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=P(=S)C=C1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


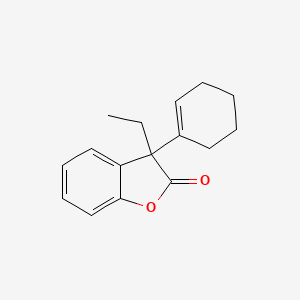
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
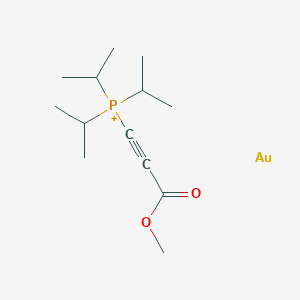

![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)


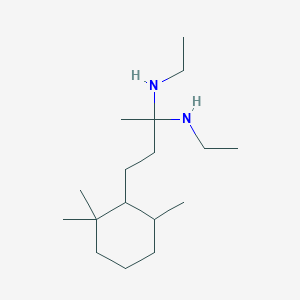
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
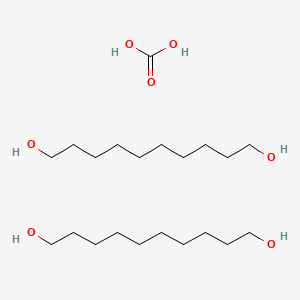
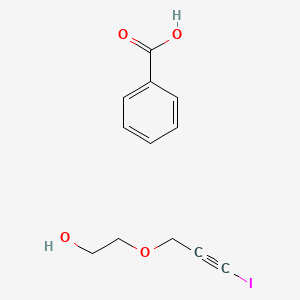


![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)
